molecular formula C19H24FNO2 B275598 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine

Cat. No. B275598
M. Wt: 317.4 g/mol
InChI Key: JZCQIQPXYAUJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine, also known as FMA, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a research chemical that is used in scientific studies to investigate the mechanism of action of SSRIs and their potential therapeutic applications.

Mechanism of Action

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to increased activation of postsynaptic serotonin receptors, which are involved in the regulation of mood, anxiety, and stress. N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine has been shown to have high affinity for the serotonin transporter (SERT) and low affinity for other monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine in lab experiments is that it has high selectivity for the serotonin transporter (SERT), which makes it a useful reference compound for comparing the efficacy and selectivity of other SSRIs. N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine has also been shown to have good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, one limitation of using N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine is that it is a research chemical that is not approved for human use, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine and other SSRIs. One direction is to investigate the potential therapeutic applications of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to investigate the role of serotonin in the regulation of other physiological processes, such as appetite, sleep, and pain. Additionally, there is a need for further research on the safety and efficacy of SSRIs in human populations, particularly in vulnerable populations such as pregnant women and children.

Synthesis Methods

The synthesis of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of potassium carbonate and cesium carbonate. The resulting product is then reacted with isobutylamine in the presence of sodium hydride to yield N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine. The purity of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine is primarily used in scientific research to investigate the mechanism of action of SSRIs and their potential therapeutic applications. It is commonly used as a reference compound in in vitro and in vivo studies to compare the efficacy and selectivity of other SSRIs. N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine has also been used in studies to investigate the role of serotonin in the regulation of mood, anxiety, and stress.

properties

Product Name

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine

Molecular Formula

C19H24FNO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C19H24FNO2/c1-14(2)11-21-12-16-6-9-18(19(10-16)22-3)23-13-15-4-7-17(20)8-5-15/h4-10,14,21H,11-13H2,1-3H3

InChI Key

JZCQIQPXYAUJFI-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC

Origin of Product

United States

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